molecular formula C14H15NO3 B8309025 Methyl 2-(4-(cyanomethyl)benzyl)-3-oxobutanoate

Methyl 2-(4-(cyanomethyl)benzyl)-3-oxobutanoate

Cat. No.: B8309025
M. Wt: 245.27 g/mol
InChI Key: BHPJRSNLGHRMLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4-(cyanomethyl)benzyl)-3-oxobutanoate is a useful research compound. Its molecular formula is C14H15NO3 and its molecular weight is 245.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

methyl 2-[[4-(cyanomethyl)phenyl]methyl]-3-oxobutanoate

InChI

InChI=1S/C14H15NO3/c1-10(16)13(14(17)18-2)9-12-5-3-11(4-6-12)7-8-15/h3-6,13H,7,9H2,1-2H3

InChI Key

BHPJRSNLGHRMLX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC1=CC=C(C=C1)CC#N)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stirred mixture of methyl 3-hydroxy-2-methylenebutanoate (70.0 g), 2-(4-bromophenyl)acetonitrile (126.5 g), PdCl2[P(o-tol)3]2 (4.2 g) and triethylamine (108.9 g) in acetonitrile (280 mL) was heated under nitrogen at 70° C. for 6 hours. The mixture was cooled to room temperature, diluted with toluene (840 mL) and water (840 mL) and stirred for 10 minutes. The organic layer was separated, washed with water (840 mL) and concentrated under reduced pressure to give the subtitle compound as a red oil, 158.7 g. This product was used in the next step without further purification.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
126.5 g
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2[P(o-tol)3]2
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
108.9 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
840 mL
Type
solvent
Reaction Step Two
Name
Quantity
840 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A stirred mixture of methyl 3-hydroxy-2-methylenebutanoate (30.0 g, 0.23 mol), 2-(4-bromophenyl)acetonitrile (54.2 g, 0.28 mol), PdCl2[P(o-tol)3]2 (1.8 g, 2 mmol) and triethylamine (46.7 g, 0.46 mol) in acetonitrile (90 g) was heated at 70° C. for 6 hours under a N2 atmosphere. The mixture was cooled to 25° C., diluted with toluene (300 g) and 10% aq. acetic acid (360 g), and stirred for 10 minutes. The organic layer was separated, washed with water (360 g), and concentrated under reduced pressure to give the subtitle compound as a red oil, 67.3 g. This product was used in the next step without further purification.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
54.2 g
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2[P(o-tol)3]2
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
46.7 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
solvent
Reaction Step One
Quantity
360 g
Type
reactant
Reaction Step Two
Quantity
300 g
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A stirred mixture of methyl 3-hydroxy-2-methylenebutanoate (19.5 g), 2-(4-bromophenyl)acetonitrile (40 g), PdOAc2 (2 g), tetrabutylammonium bromide (40 g) and NaHCO3 (31.5 g) in THF (300 ml) was heated under N2 at reflux for 24 h. The mixture was cooled, diluted with ether (500 ml) and filtered through celite. The filtrate was washed with water, dried and evaporated under reduced pressure to give an oil, used crude in next step.
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
31.5 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
catalyst
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

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